2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide
Description
This compound is a 1,2,4-triazole derivative featuring a sulfanyl-linked acetamide moiety. Its core structure includes:
- A sulfanyl bridge connecting the triazole to an N-(2,4-dichlorophenyl)acetamide group. The dichlorophenyl substituent introduces electron-withdrawing effects, which may influence binding affinity and metabolic stability .
This structural framework is associated with diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties, as seen in related triazole-acetamide hybrids .
Properties
IUPAC Name |
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3N5OS/c17-9-5-6-13(12(19)7-9)21-14(25)8-26-16-23-22-15(24(16)20)10-3-1-2-4-11(10)18/h1-7H,8,20H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOWYYHSQLCKSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide typically involves multiple steps. One common method starts with the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form 2-chlorobenzohydrazide. This intermediate is then reacted with carbon disulfide and potassium hydroxide to form 2-chlorophenyl-1,3,4-oxadiazole-5-thiol. The thiol group is then converted to a triazole ring by reacting with hydrazine hydrate and acetic acid. Finally, the triazole derivative is reacted with 2,4-dichloroaniline to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating efficacy comparable to established antibiotics. The mechanism of action appears to involve inhibition of specific enzymes related to microbial metabolism .
Anticancer Properties
Studies have shown that 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide possesses anticancer activity. In vitro tests reveal substantial growth inhibition in cancer cell lines such as SNB-19 and OVCAR-8. The compound's ability to interact with cytochrome P450 enzymes suggests a potential pathway for drug metabolism modulation in cancer therapy .
Anti-inflammatory Effects
In silico studies have indicated that this compound may act as an inhibitor of 5-lipoxygenase, an enzyme involved in inflammatory processes. This positions it as a candidate for further development in anti-inflammatory drug research .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, inhibiting the activity of metalloenzymes. The chlorophenyl groups can interact with hydrophobic pockets in proteins, affecting their function. The compound can also form hydrogen bonds with amino acid residues, stabilizing its binding to the target .
Comparison with Similar Compounds
2-{[4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
- Key Difference : The triazole’s phenyl group is substituted at the para-position (4-chloro) instead of ortho (2-chloro).
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
- Key Difference : A thiophene replaces the 2-chlorophenyl group, and the triazole’s N4 position is ethylated.
- Impact : Thiophene introduces sulfur-based interactions, while ethylation may enhance metabolic stability by blocking oxidative degradation .
Variations in the Acetamide Substituent
2-{[4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide
2-{[4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide
- Key Difference : The dichlorophenyl group is replaced with a 4-nitrophenyl substituent.
Physicochemical and Structural Insights
Table 2: Structural and Electronic Properties
- Crystallography : Related analogs (e.g., N-(2-chlorophenyl) derivatives) exhibit planar amide groups and intermolecular hydrogen bonding, critical for stability .
- Docking Studies : Nitro and chloro substituents on the acetamide group enhance binding to hydrophobic enzyme pockets (e.g., reverse transcriptase) via halogen bonds and van der Waals interactions .
Biological Activity
The compound 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide is a derivative of the 1,2,4-triazole family, which has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H13ClN6OS
- Molecular Weight : 404.83 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
- Antifungal Properties : Compounds in the triazole class are known for their antifungal activities. The compound under discussion has shown potential against various fungal strains. For example, triazole derivatives have been effective against Candida species and Aspergillus species due to their ability to inhibit ergosterol synthesis in fungal cell membranes .
- Antibacterial Activity : Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound has been tested against strains such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anticancer Activity
Studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells. The compound's structure suggests it may interact with cellular targets involved in cancer proliferation and survival pathways. In vitro studies have reported that related triazole compounds exhibit cytotoxic effects on various cancer cell lines, indicating that this compound may also possess similar properties .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and disrupt cellular processes:
- Enzyme Inhibition : The triazole ring can act as a chelating agent for metal ions in enzymes critical for fungal and bacterial survival. For instance, inhibition of cytochrome P450 enzymes involved in sterol biosynthesis is a common mechanism .
- Apoptosis Induction : The presence of the sulfur atom in the thioamide group may enhance interactions with cellular proteins involved in apoptosis pathways, leading to programmed cell death in cancer cells .
Case Studies
- Antifungal Efficacy : A study evaluated the antifungal activity of various triazole derivatives against Candida albicans. The compound showed promising results with an MIC of 0.5 μg/mL, indicating strong antifungal potential compared to traditional treatments like fluconazole .
- Antibacterial Testing : In another study focusing on antibacterial efficacy, the compound was tested against multidrug-resistant strains. Results indicated that it exhibited bactericidal activity with MIC values ranging from 0.125 to 8 μg/mL against several pathogens including Klebsiella pneumoniae and Pseudomonas aeruginosa .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C16H13ClN6OS |
| Molecular Weight | 404.83 g/mol |
| Antifungal MIC | 0.5 μg/mL |
| Antibacterial MIC | 0.125 - 8 μg/mL |
| Cancer Cell Line Tested | Various (specific lines not detailed) |
| Mechanism of Action | Enzyme inhibition; apoptosis induction |
Q & A
Q. What are the key considerations for optimizing the synthetic yield and purity of this compound?
The synthesis of 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide requires precise control of reaction conditions. Key factors include:
- Temperature : Elevated temperatures (80–100°C) for cyclization steps to form the triazole ring, but lower temperatures (0–25°C) for coupling reactions involving sulfanylacetamide intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates for nucleophilic substitutions, while ethanol/water mixtures improve crystallization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (using ethanol or methanol) are critical for isolating high-purity product .
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological approaches include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups) and assess stereochemical purity .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>95% recommended for biological assays) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 464.03) and detect synthetic byproducts .
Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?
- Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values ≤16 µg/mL indicating potential .
- Enzyme inhibition : Fluorescence-based assays (e.g., HIV-1 reverse transcriptase inhibition at IC₅₀ <10 µM) to assess mechanism-driven activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Substituent variation : Systematically modify the 2-chlorophenyl and 2,4-dichlorophenyl groups (e.g., replace with fluorophenyl or methylphenyl) to assess steric/electronic effects on binding .
- Bioisosteric replacement : Substitute the sulfanylacetamide linker with sulfonyl or carbonyl groups to modulate pharmacokinetic properties .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with target enzymes (e.g., dihydrofolate reductase) and guide synthesis .
Q. What experimental strategies resolve contradictions in reported bioactivity data across analogs?
- Dose-response standardization : Ensure consistent assay conditions (e.g., pH 7.4 buffer, 37°C incubation) to minimize variability .
- Meta-analysis : Compare datasets from analogs (e.g., furan-2-yl vs. pyridinyl substituents) using statistical models (ANOVA) to identify trends in logP vs. IC₅₀ correlations .
- Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to rule out nonspecific kinase inhibition .
Q. How can metabolic stability and toxicity be evaluated preclinically?
- Microsomal stability assays : Incubate with rat/human liver microsomes (1 mg/mL protein, NADPH cofactor) to measure t₁/₂ and identify metabolic hotspots (e.g., triazole ring oxidation) .
- Cytotoxicity screening : MTT assays on HEK-293 or HepG2 cells (48-hour exposure) to determine selectivity indices (IC₅₀ >100 µM for safe lead optimization) .
Critical Considerations for Experimental Design
- Stability : Protect from light and moisture (store at −20°C under argon) to prevent degradation of the sulfanyl group .
- Stereochemical control : Monitor racemization during synthesis using chiral HPLC (Chiralpak AD-H column) .
- Batch reproducibility : Validate synthetic protocols across ≥3 independent batches with ≤5% variance in yield/purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
